molecular formula C12H20IN3O B1417249 1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide CAS No. 1231954-03-2

1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide

Cat. No. B1417249
CAS RN: 1231954-03-2
M. Wt: 349.21 g/mol
InChI Key: LCNMSOMKIWVICI-UHFFFAOYSA-M
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Description

3,5-dimethylpiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1267435-99-3 . It has a molecular weight of 175.66 .


Molecular Structure Analysis

The InChI code for 3,5-dimethylpiperidine-1-carbonyl chloride is 1S/C8H14ClNO/c1-6-3-7(2)5-10(4-6)8(9)11/h6-7H,3-5H2,1-2H3 .

Scientific Research Applications

  • Corrosion Inhibition : Research has shown that imidazolium tetrafluoroborates ionic liquids, which are structurally related to the compound , are effective corrosion inhibitors for carbon steel in acidic environments. These compounds demonstrate good inhibition efficiencies and follow the Temkin adsorption isotherm (Deyab, Zaky, & Nessim, 2017).

  • Metal Extraction : Imidazolium bromides, similar in structure to the compound of interest, have been evaluated for selective extraction and stripping of Cd(II) from acidic iodide solutions. These compounds show high extraction percentages and selectivity, making them useful in the field of metal recovery and purification (Eyupoglu & Polat, 2015).

  • Self-Assembling Properties : Certain imidazolium iodides have been synthesized and characterized for their self-assembling properties, creating nanoparticles and liposomes that could be beneficial in the development of delivery systems (Pikun et al., 2022).

  • Ionic Liquid Crystals : The N-arylation of imidazole has been utilized to synthesize mesomorphic imidazolium iodides, which possess interesting crystal structures and electrochemical behaviors. These compounds could have applications in the field of liquid crystal technology and materials science (Fouchet, Douce, Heinrich, Welter, & Louati, 2009).

  • Polymerization Initiators : Imidazolium iodides have been used as initiators in the polymerization of ionic liquid monomers, demonstrating potential in materials science for the creation of novel polymers with unique properties (Chang, Lin, Wu, & Lin, 2012).

  • Dye-Sensitized Solar Cells : Novel imidazolium iodides have been synthesized and used as electrolytes in dye-sensitized solar cells, contributing to improved photocurrent density and energy conversion efficiency, indicating potential applications in renewable energy technologies (Ramkumar, Wijayantha, Velayutham, & Anandan, 2014).

Safety And Hazards

The safety information and MSDS for 3,5-dimethylpiperidine-1-carbonyl chloride can be found online .

properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(3-methylimidazol-3-ium-1-yl)methanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N3O.HI/c1-10-6-11(2)8-15(7-10)12(16)14-5-4-13(3)9-14;/h4-5,9-11H,6-8H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNMSOMKIWVICI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)N2C=C[N+](=C2)C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
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1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
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1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
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1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
Reactant of Route 6
1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide

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